

# Inborn Errors of Metabolism Associated with Succinylcarnitine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Succinylcarnitine**

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## Introduction

In the landscape of inborn errors of metabolism (IEMs), the detection and quantification of specific acylcarnitines by tandem mass spectrometry (MS/MS) has become a cornerstone of newborn screening and diagnostic testing. **Succinylcarnitine** (C4-DC), a dicarboxylic acylcarnitine, has emerged as a critical biomarker for a specific subset of these rare genetic disorders. Its accumulation points to a disruption in the mitochondrial tricarboxylic acid (TCA) cycle, specifically at the level of succinyl-CoA metabolism. This technical guide provides an in-depth overview of the IEMs associated with elevated **succinylcarnitine**, focusing on the underlying pathophysiology, diagnostic methodologies, and relevant biochemical pathways.

The primary IEMs characterized by the accumulation of **succinylcarnitine** are deficiencies in the enzyme succinyl-CoA ligase, resulting from mutations in the SUCLG1 and SUCLA2 genes. While methylmalonic acidemia (MMA) can also present with variable elevations of C4-dicarboxylic carnitines, the distinct quantification of **succinylcarnitine** is crucial for the differential diagnosis. This guide will delve into the nuances of these conditions, providing researchers and drug development professionals with a comprehensive resource to support their endeavors in understanding and treating these devastating disorders.

## Inborn Errors of Metabolism Associated with Succinylcarnitine

## Succinyl-CoA Ligase Deficiency

Succinyl-CoA ligase (SCL) is a mitochondrial enzyme that catalyzes the reversible conversion of succinyl-CoA and a nucleoside diphosphate (ADP or GDP) to succinate and the corresponding nucleoside triphosphate (ATP or GTP). This reaction is a key step in the TCA cycle. SCL is a heterodimer composed of an alpha subunit, encoded by the SUCLG1 gene, and a beta subunit, which determines the nucleotide specificity. The ADP-forming beta subunit is encoded by SUCLA2, while the GDP-forming beta subunit is encoded by SUCLG2.<sup>[1]</sup>

Deficiency in either the alpha (SUCLG1) or the ADP-specific beta (SUCLA2) subunit leads to a severe, autosomal recessive mitochondrial encephalomyopathy.<sup>[1]</sup> The clinical presentation is often characterized by infantile-onset hypotonia, developmental delay or regression, sensorineural hearing loss, and dystonia.<sup>[1][2][3]</sup> Leigh-like syndrome, a progressive neurodegenerative disorder with characteristic lesions in the basal ganglia, is a common finding on brain MRI.<sup>[4]</sup>

The biochemical hallmark of SCL deficiency is the accumulation of succinyl-CoA, which is then converted to **succinylcarnitine**. Patients also typically exhibit mild to moderate methylmalonic aciduria, as the accumulation of succinyl-CoA can inhibit the activity of methylmalonyl-CoA mutase.<sup>[4]</sup> Lactic acidosis is another common finding, reflecting the overall impairment of mitochondrial energy metabolism.<sup>[1]</sup>

## Methylmalonic Acidemia (MMA)

Methylmalonic acidemia is a group of autosomal recessive disorders characterized by the accumulation of methylmalonic acid. The most common form is caused by a deficiency of the enzyme methylmalonyl-CoA mutase. This enzyme converts L-methylmalonyl-CoA to succinyl-CoA, a step just upstream of succinyl-CoA ligase in the catabolic pathway of several amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol.

While the primary biochemical marker in MMA is elevated methylmalonic acid, affected individuals can also show variable elevations in C4-dicarboxylic carnitine (C4DC), which is a combined measurement of **succinylcarnitine** and methylmalonylcarnitine.<sup>[5]</sup> The ability to chromatographically separate and specifically quantify **succinylcarnitine** is therefore essential to differentiate MMA from SCL deficiency. In SCL deficiency, **succinylcarnitine** is the

predominantly elevated C4-DC species, whereas in MMA, methylmalonylcarnitine is expected to be more significantly increased.

## Quantitative Data on Succinylcarnitine Levels

The following table summarizes the typical concentrations of **succinylcarnitine** in dried blood spots (DBS) from healthy individuals and patients with Succinyl-CoA Ligase Deficiency. It is important to note that these values can vary between laboratories and analytical methods.

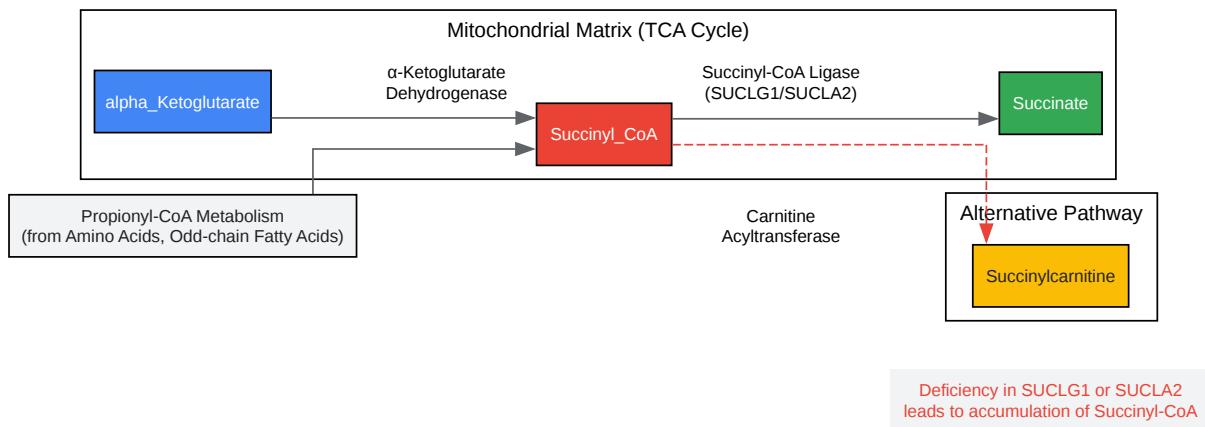
Analyte	Condition	Specimen Type	Concentration Range (μmol/L)	Reference
Succinylcarnitine	Healthy Newborns	Dried Blood Spot	1.25 (mean)	[6]
Succinylcarnitine	SUCLA2 Deficiency	Skeletal Muscle	14.2 - 149 (nmol/g wet weight)	[5]

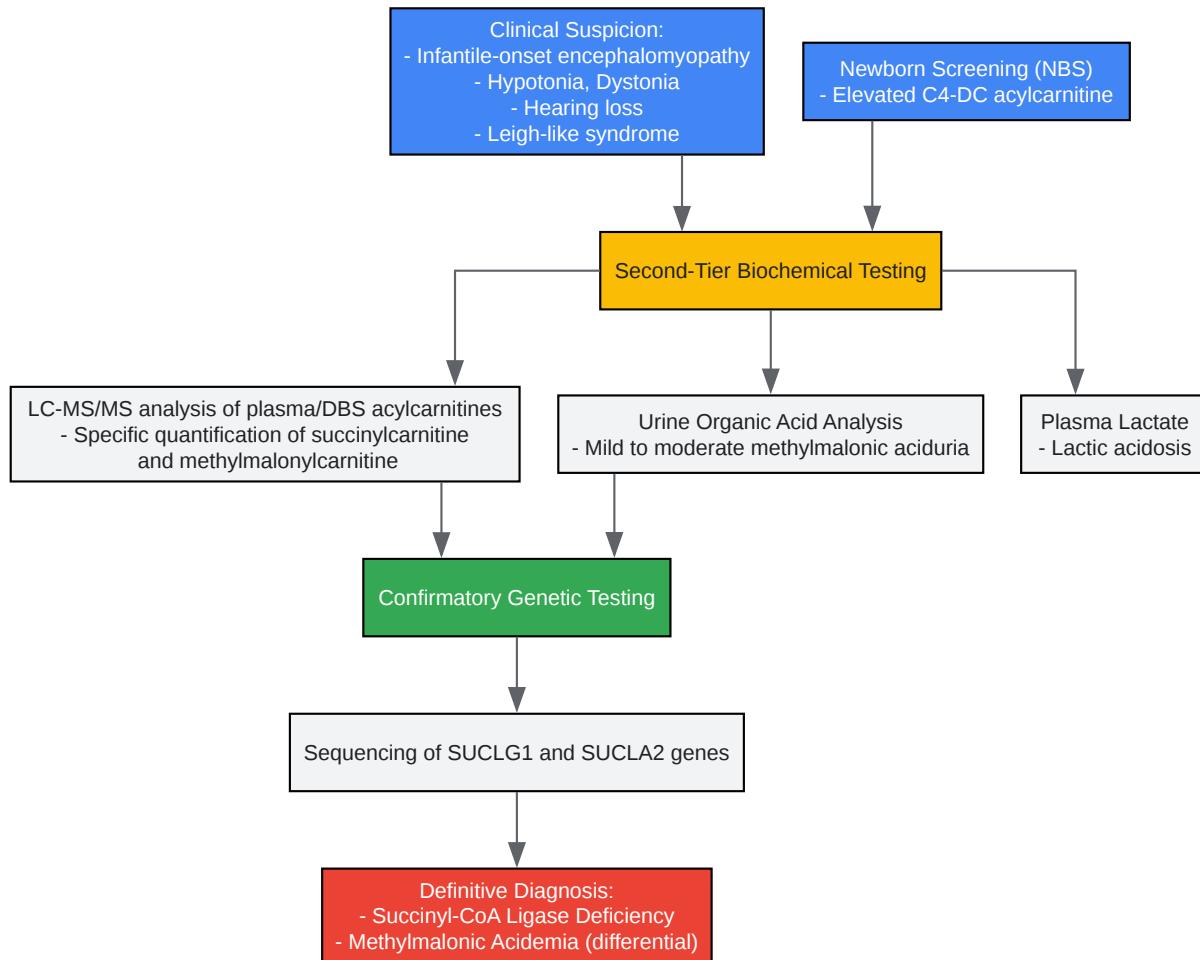
Note: Data for **succinylcarnitine** levels in dried blood spots for SUCLG1 and SUCLA2 deficiencies are not consistently reported as specific ranges in the literature, but are described as significantly elevated.

## Signaling Pathways and Experimental Workflows

### Metabolic Pathway of Succinyl-CoA and Succinylcarnitine Formation

The following diagram illustrates the central role of succinyl-CoA in the TCA cycle and the metabolic block that occurs in Succinyl-CoA Ligase Deficiency, leading to the formation of **succinylcarnitine**.





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- To cite this document: BenchChem. [Inborn Errors of Metabolism Associated with Succinylcarnitine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565938#inborn-errors-of-metabolism-associated-with-succinylcarnitine>]

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